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Compound of Interest

Compound Name: 1-Bromo-4-(pentyloxy)benzene

Cat. No.: B1277759

An In-depth Technical Guide to 1-Bromo-4-
(pentyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 1-Bromo-4-(pentyloxy)benzene, a versatile building block in organic synthesis
with significant applications in the development of pharmaceuticals and advanced materials.
This document details its key characteristics, synthesis, and reactivity, supported by
experimental data and protocols.

Core Physical and Chemical Properties

1-Bromo-4-(pentyloxy)benzene, with the CAS number 30752-18-2, is an aromatic ether
derivative.[1][2] Its structure, featuring a bromine atom and a pentyloxy group on a benzene
ring, makes it a valuable intermediate in a variety of chemical transformations.[1]

Physical Properties

The physical characteristics of 1-Bromo-4-(pentyloxy)benzene are summarized in the table
below. The presence of the pentyloxy chain influences its physical state, contributing to a lower
melting point compared to more rigid aromatic structures.[1]
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Property

Value

Molecular Formula

C11H1sBroO

Molecular Weight 243.14 g/mol [1][2]
Appearance Colorless liquid or white crystalline solid
Melting Point Data not available; expected to be low
Boiling Point 281.4 °C at 760 mmHg
Density 1.242 g/cm3
Refractive Index 1.516
LogP 4.01810
Solubility

1-Bromo-4-(pentyloxy)benzene is generally soluble in common organic solvents such as

ethanol and diethyl ether, a characteristic enhanced by the lipophilic pentyloxy group.[1] It is

sparingly soluble in water. Quantitative solubility data is not widely available.

Synthesis of 1-Bromo-4-(pentyloxy)benzene

The synthesis of 1-Bromo-4-(pentyloxy)benzene is primarily achieved through two well-

established methods: Williamson ether synthesis and electrophilic aromatic bromination.

Williamson Ether Synthesis

This is a common and efficient method for preparing unsymmetrical ethers. The synthesis

involves the reaction of 4-bromophenol with a pentyl halide, such as 1-bromopentane, in the

presence of a base.

Materials:

e 4-Bromophenol

e 1-Bromopentane
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e Potassium carbonate (K2COs)

¢ N,N-Dimethylformamide (DMF)

o Ethyl acetate

o Water

 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)
Procedure:

e To a round-bottom flask, add 4-bromophenol (1.0 eq) and potassium carbonate (1.5 eq) in
DMF.

 Stir the mixture at room temperature for 15 minutes.
e Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.

e Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress
by thin-layer chromatography (TLC).

» After completion, cool the reaction to room temperature and pour it into water.
o Extract the aqueous layer three times with ethyl acetate.
o Combine the organic layers and wash with water and then brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield 1-Bromo-4-(pentyloxy)benzene.
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Williamson Ether Synthesis Workflow
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Caption: Workflow for the Williamson Ether Synthesis of 1-Bromo-4-(pentyloxy)benzene.

Electrophilic Aromatic Bromination

An alternative route involves the direct bromination of 4-pentyloxybenzene. The pentyloxy
group is an activating ortho-, para-director, leading to the desired product.[1]

Chemical Reactivity and Applications

1-Bromo-4-(pentyloxy)benzene is a key building block in organic synthesis, primarily utilized
in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom
bonds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals,
and advanced materials.

Suzuki-Miyaura Coupling
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The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures. 1-Bromo-4-
(pentyloxy)benzene can be coupled with various boronic acids or esters in the presence of a
palladium catalyst and a base.

Materials:

e 1-Bromo-4-(pentyloxy)benzene

 Arylboronic acid (e.g., phenylboronic acid)

o Palladium(ll) acetate (Pd(OAC)2)

e Triphenylphosphine (PPhs)

e Potassium phosphate (KsPOa4)

e 1 4-Dioxane

e Water

o Ethyl acetate

e Brine

¢ Anhydrous magnesium sulfate (MgSQOa)

Procedure:

In a Schlenk flask, combine 1-Bromo-4-(pentyloxy)benzene (1.0 eq), the arylboronic acid
(1.2 eq), and potassium phosphate (2.0 eq).

Add palladium(ll) acetate (2 mol%) and triphenylphosphine (4 mol%).

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
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e Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash
with water and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

» Purify the crude product by flash column chromatography to obtain the desired biaryl

Suzuki-Miyaura Coupling Workflow
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Caption: Workflow for the Suzuki-Miyaura Coupling of 1-Bromo-4-(pentyloxy)benzene.

Heck Reaction

The Heck reaction is another important palladium-catalyzed reaction for forming carbon-carbon
bonds, typically between an aryl halide and an alkene.

Materials:
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e 1-Bromo-4-(pentyloxy)benzene

o Alkene (e.g., n-butyl acrylate)

o Palladium(ll) acetate (Pd(OAC)2)

e Tri(o-tolyl)phosphine

o Triethylamine (EtsN)

e N,N-Dimethylformamide (DMF)

o Diethyl ether or ethyl acetate

e Water

e Brine

¢ Anhydrous sodium sulfate (Naz2S0a)

Procedure:

To a dry round-bottom flask, add 1-Bromo-4-(pentyloxy)benzene (1.0 eq), palladium(ll)
acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).

o Seal the flask and purge with an inert gas.
e Add anhydrous DMF, the alkene (1.2 eq), and triethylamine (1.5 eq) via syringe.
e Heat the reaction mixture to 100-120 °C and stir for 8-24 hours, monitoring by TLC.

» After completion, cool to room temperature, dilute with diethyl ether, and wash sequentially
with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

» Purify the crude product by column chromatography to yield the substituted alkene.
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Spectroscopic Data

The structural features of 1-Bromo-4-(pentyloxy)benzene can be confirmed by various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR

13C NMR

Aromatic Protons: Two doublets in the range of
0 6.7-7.4 ppm.

Aromatic Carbons: Signals typically appear
between & 110-160 ppm.

-OCHz2- Protons: A triplet around & 3.9 ppm.

C-Br Carbon: Signal around & 112 ppm.

Alkyl Chain Protons: Multiplets between & 0.9-
1.8 ppm.

-OCHz2- Carbon: Signal around & 68 ppm.

Alkyl Chain Carbons: Signals in the range of
14-30 ppm.

Infrared (IR) Spectroscopy

Wavenumber (cm~2) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic C-H

~2950-2850 C-H Stretch Aliphatic (pentyloxy group)
~1250 C-O Stretch Aryl ether

~1050 C-Br Stretch Aryl bromide

Mass Spectrometry (MS)

The mass spectrum of 1-Bromo-4-(pentyloxy)benzene will show a characteristic molecular

ion peak (M*) and an M+2 peak of nearly equal intensity due to the isotopic abundance of

bromine (7°Br and 8!Br).
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miz Interpretation
242/244 Molecular ion [M]*
172/174 Fragment from loss of the pentyl group

Safety Information

1-Bromo-4-(pentyloxy)benzene should be handled with appropriate safety precautions in a
well-ventilated fume hood. It is suspected of damaging fertility or the unborn child.[2] Personal
protective equipment, including gloves and safety glasses, should be worn. For detailed safety
information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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